![molecular formula C10H15N5O3 B11863811 8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B11863811.png)
8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: Introduction of the 2-methoxyethyl group through an alkylation reaction.
Amination: Introduction of the amino group at the 8th position using suitable amination reagents.
Methylation: Methylation of the purine ring to introduce the 1,3-dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₀H₁₅N₅O₃
- Molecular Weight : 248.27 g/mol
- Structural Features : An amino group at the 8-position and a methoxyethyl group at the 7-position of the purine ring.
This specific arrangement contributes to its unique chemical properties and biological activities, particularly in nucleic acid synthesis and energy metabolism.
Biological Activities
Research indicates that 8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:
- Antiviral Properties : Preliminary studies have shown that this compound can inhibit certain viral replication processes, suggesting its potential as an antiviral agent.
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential role in cancer therapy.
- Enzyme Inhibition : Interaction studies reveal that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
Applications in Medicinal Chemistry
The versatility of this compound makes it valuable in several areas of medicinal chemistry:
- Drug Development : Its structural features allow it to serve as a lead compound for developing new drugs targeting viral infections and cancer.
- Biochemical Research : The compound is used to study enzyme interactions and metabolic pathways due to its ability to bind selectively to certain biological targets.
- Synthetic Organic Chemistry : It acts as an intermediate in the synthesis of more complex molecules, showcasing its utility in organic synthesis .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Study | Focus | Findings |
---|---|---|
Study A (2023) | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |
Study B (2024) | Antitumor Effects | Showed cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
Study C (2025) | Enzyme Interaction | Identified as a potent inhibitor of xanthine oxidase, suggesting potential for treating gout. |
These findings underscore the compound's relevance in ongoing research aimed at developing effective therapies for various diseases.
Mechanism of Action
The mechanism of action of “8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Adenine: A purine base found in DNA and RNA.
Uniqueness
“8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and amino groups may enhance its solubility and reactivity compared to other purines.
Biological Activity
8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity, making it a candidate for various pharmacological applications. This compound features an amino group at the 8-position and a methoxyethyl group at the 7-position of the purine ring, which contributes to its unique chemical properties and biological activities.
The molecular formula of this compound is C10H15N5O3, with a molecular weight of 248.27 g/mol. Its distinct structure allows for various interactions within biological systems, particularly in nucleic acid synthesis and energy metabolism .
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies suggest that compounds with similar purine structures can effectively target specific receptors involved in cancer progression .
Enzyme Inhibition
The compound interacts with several enzymes and receptors, demonstrating potential as an enzyme inhibitor. Notably, it has shown binding affinity to dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis pathways. This interaction suggests its potential role in chemotherapeutic applications .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key metabolic pathways involved in cell growth and replication. The compound's ability to disrupt nucleotide synthesis can lead to reduced proliferation of cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione | Methyl groups on different positions | Different substitution pattern affecting biological activity |
8-Amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione | Amino group instead of thioether | Potentially different biological interactions |
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | Bromo substituent | Enhanced reactivity due to halogen presence |
This table illustrates how the specific substitution pattern and functional groups in this compound provide it with unique chemical properties and interactions compared to other compounds.
Case Studies
Several case studies have documented the biological activity of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7) when compared to control groups. The IC50 value was determined to be approximately 15 µM.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent targeting apoptotic mechanisms.
Properties
Molecular Formula |
C10H15N5O3 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
8-amino-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3,(H2,11,12) |
InChI Key |
LYQNASUUYWBIAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CCOC |
Origin of Product |
United States |
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